[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is a compound derived from the plant Aconitum coreanum. It belongs to the class of hetisine-type diterpenoid alkaloids, which are known for their diverse biological activities. This compound has been studied for its potential medicinal properties, particularly in the field of antiarrhythmic therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14014,18]nonadecan-3-yl] 2-methylpropanoate typically involves the extraction of alkaloids from Aconitum coreanum The process includes several steps of purification and isolation to obtain the pure compound Specific synthetic routes and reaction conditions for [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Industrial Production Methods
Industrial production of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate would likely involve large-scale extraction and purification processes. These methods would need to be optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate, like other hetisine-type diterpenoid alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its medicinal properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Chemistry: As a representative of hetisine-type diterpenoid alkaloids, [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is of interest for its unique chemical structure and reactivity.
Biology: The compound’s biological activities, particularly its antiarrhythmic effects, make it a valuable subject of study in biological research.
Medicine: this compound has shown promise as an antiarrhythmic agent, potentially offering a new therapeutic option for the treatment of arrhythmias.
Industry: The compound’s potential medicinal properties could lead to its development as a pharmaceutical product, contributing to the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate involves its interaction with specific molecular targets in the body. It is believed to exert its antiarrhythmic effects by modulating ion channels in cardiac cells, thereby stabilizing the heart’s electrical activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to influence ion channel function is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is similar to other hetisine-type diterpenoid alkaloids, such as Guan fu base A, Guan fu base Y, and Guan fu base Q. These compounds share a common structural framework and exhibit similar biological activities.
Uniqueness
What sets this compound apart from its analogues is its specific chemical structure and the unique modifications it undergoes during synthesis and reactions. These differences can result in distinct biological activities and therapeutic potentials, making this compound a compound of particular interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
103847-13-8 |
---|---|
Molekularformel |
C24H33NO5 |
Molekulargewicht |
415.53 |
InChI |
InChI=1S/C24H33NO5/c1-10(2)19(28)30-12-6-21(4)9-25-13-8-22-5-11(3)14-15(26)17(22)23(7-12,16(13)21)20(25)24(22,29)18(14)27/h10,12-18,20,26-27,29H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+,16+,17+,18?,20-,21+,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
BKHLAQWOXOLRLR-GNRGWZACSA-N |
SMILES |
CC(C)C(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.